1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 210825-11-9
VCID: VC21313205
InChI: InChI=1S/C14H10N2OS/c17-10-11-9-16(12-5-2-1-3-6-12)15-14(11)13-7-4-8-18-13/h1-10H
SMILES: C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C=O
Molecular Formula: C14H10N2OS
Molecular Weight: 254.31 g/mol

1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde

CAS No.: 210825-11-9

Cat. No.: VC21313205

Molecular Formula: C14H10N2OS

Molecular Weight: 254.31 g/mol

* For research use only. Not for human or veterinary use.

1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde - 210825-11-9

Specification

CAS No. 210825-11-9
Molecular Formula C14H10N2OS
Molecular Weight 254.31 g/mol
IUPAC Name 1-phenyl-3-thiophen-2-ylpyrazole-4-carbaldehyde
Standard InChI InChI=1S/C14H10N2OS/c17-10-11-9-16(12-5-2-1-3-6-12)15-14(11)13-7-4-8-18-13/h1-10H
Standard InChI Key HVDFEBGVPKLCCY-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C=O
Canonical SMILES C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C=O

Introduction

Chemical Structure and Properties

Molecular Structure

1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde features a complex heterocyclic structure containing multiple aromatic rings. The central pyrazole ring constitutes a five-membered heterocycle containing two adjacent nitrogen atoms at positions 1 and 2. The phenyl group is directly attached to the N-1 position of the pyrazole ring, while a thiophene unit is connected at the C-3 position. The aldehyde functional group (–CHO) is located at the C-4 position of the pyrazole core .

The compound has three main structural components:

  • The pyrazole core (C₃H₃N₂) - a five-membered aromatic ring with two nitrogen atoms

  • A phenyl substituent (C₆H₅) - attached to the N-1 position

  • A thiophene group (C₄H₃S) - a five-membered aromatic ring containing sulfur, attached at the C-3 position

  • An aldehyde group (–CHO) - positioned at the C-4 position of the pyrazole ring

This arrangement creates a planar system with extended conjugation, contributing to its aromatic character and chemical reactivity .

Physical and Chemical Properties

The compound exhibits several notable physical and chemical properties, many deriving from its heterocyclic nature and functional groups. The key properties of 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde are summarized in Table 1.

PropertyValue/Description
CAS Registry Number210825-11-9
Molecular FormulaC₁₄H₁₀N₂OS
Molecular Weight254.31 g/mol
AppearanceSolid at room temperature
InChIInChI=1/C14H10N2OS/c17-10-11-9-16(12-5-2-1-3-6-12)15-14(11)13-7-4-8-18-13/h1-10H
MFCD NumberMFCD01829483
SolubilitySoluble in organic solvents such as dimethyl sulfoxide, dimethylformamide, and dichloromethane
Chemical ReactivityReactive aldehyde group capable of participating in condensation reactions, oxidation, and reduction

The aldehyde group at the C-4 position is particularly important for the compound's reactivity profile, as it can readily undergo various transformations including condensation reactions with amines, hydrazines, and hydroxylamine derivatives. The presence of three aromatic rings (pyrazole, phenyl, and thiophene) contributes to its potential for π-π stacking interactions, which may influence its binding properties with biological targets .

Spectroscopic Characteristics

Spectroscopic data provides valuable information about the structural features of 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative for structural characterization of this compound. Based on related pyrazole derivatives described in literature, the following spectroscopic patterns can be expected:

In ¹H NMR spectroscopy, several characteristic signals are typically observed:

  • The aldehyde proton appears as a singlet at approximately δ 10.0 ppm

  • The C-5 proton of the pyrazole ring gives a singlet at around δ 8.5 ppm

  • The aromatic protons of the phenyl and thiophene rings appear in the range of δ 7.3-8.0 ppm

The ¹³C NMR spectrum would feature:

  • The aldehyde carbon signal at approximately δ 185 ppm

  • Aromatic carbon signals between δ 120-140 ppm

  • The quaternary carbons of the pyrazole ring at distinctive chemical shifts reflecting their electronic environment

Infrared spectroscopy would show characteristic absorption bands for:

  • The C=O stretching of the aldehyde group at approximately 1670-1680 cm⁻¹

  • C=C and C=N stretching vibrations in the 1500-1600 cm⁻¹ region

  • C-H stretching of aromatic rings around 3100 cm⁻¹

Synthesis Methodologies

Palladium-Catalyzed Cross-Coupling Reactions

The synthesis of 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde can be achieved through palladium-catalyzed cross-coupling reactions, which represent one of the most powerful approaches for carbon-carbon bond formation in heterocyclic chemistry. These methods offer excellent selectivity and broad functional group tolerance, making them ideal for constructing complex heterocyclic systems .

A common synthetic strategy involves the preparation of a suitable pyrazole triflate intermediate, which can then undergo cross-coupling with thiophene boronic acid. The general synthetic route can be outlined as follows:

  • Starting with 3-hydroxy-1-phenyl-1H-pyrazole, which can be obtained from commercially available 1-phenylpyrazolidin-3-one

  • Formylation at the 4-position to yield 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde

  • Conversion of the hydroxyl group to a triflate leaving group using triflic anhydride (Tf₂O) in the presence of a base like triethylamine (TEA)

  • Suzuki-Miyaura cross-coupling of the pyrazole triflate with 2-thienylboronic acid using a palladium catalyst such as Pd(PPh₃)₄ and a base (K₃PO₄)

The cross-coupling reaction typically proceeds under the following conditions:

  • Catalyst: Pd(PPh₃)₄ (8 mol%)

  • Base: K₃PO₄ (3 equivalents)

  • Solvent: 1,4-dioxane

  • Temperature: Reflux conditions

  • Additives: KBr may be used to enhance reaction efficiency

  • Reaction time: Several hours under inert atmosphere (argon)

Alternative Synthetic Routes

While palladium-catalyzed cross-coupling represents the most efficient approach, alternative synthetic routes can also be employed to prepare 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde:

Each synthetic approach has its advantages and limitations, with the palladium-catalyzed cross-coupling reactions generally offering the best combination of efficiency, selectivity, and functional group tolerance for preparing these structurally complex heterocycles.

Biological Activities and Applications

Other Applications

Beyond pharmaceutical applications, 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde has potential utility in several other fields:

  • Agrochemicals: Pyrazole derivatives are found in various pesticides and fungicides, suggesting potential applications in agricultural chemistry.

  • Coordination chemistry: The nitrogen atoms of the pyrazole ring, along with the thiophene sulfur and the aldehyde oxygen, could serve as coordination sites for metal ions, potentially yielding interesting coordination compounds with applications in catalysis or materials science.

  • Fluorescent probes: The extended conjugation in the molecule suggests potential for applications in developing fluorescent sensors or probes for analytical applications.

  • Building block in organic synthesis: The aldehyde functionality makes this compound a valuable intermediate for constructing more complex heterocyclic systems through various condensation reactions .

SupplierProduct ReferencePurityQuantity OptionsEstimated Delivery
Supplier 1IN-DA002KZ697%CustomApril 21, 2025
Supplier 210-F23404795.0%Multiple optionsApril 24, 2025
Avantor101845-216Not specified500 mgVariable

The compound is typically supplied in amber glass bottles to protect it from light-induced degradation. The commercially available material is suitable for research purposes, including medicinal chemistry investigations, synthetic methodology development, and preliminary biological screening .

When purchasing this compound, researchers should consider:

  • The required purity for their specific application

  • Storage conditions (typically stored at cool temperatures, protected from light and moisture)

  • Safety considerations, including proper handling procedures for aldehyde-containing compounds

  • Compatibility with planned chemical transformations or biological assays

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